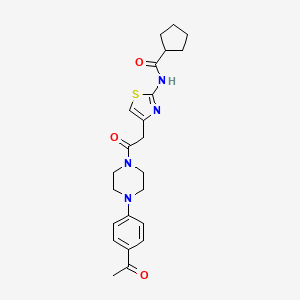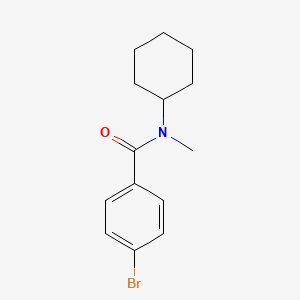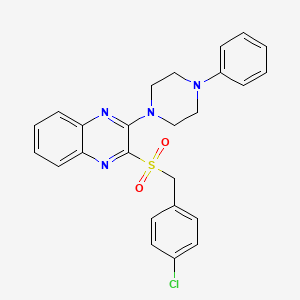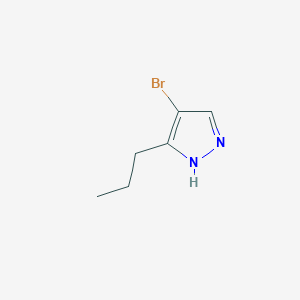
4-bromo-5-propyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-5-propyl-1H-pyrazole is a pyrazole derivative with the CAS Number: 60061-61-2 . It has a molecular weight of 189.05 . The IUPAC name for this compound is this compound .
Synthesis Analysis
Pyrazole derivatives are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a melting point of 44-45°C .Wissenschaftliche Forschungsanwendungen
Therapeutic Applications of Pyrazolines
Pyrazolines as Pharmacological Agents : Pyrazoline derivatives are recognized for their diverse pharmacological effects. These compounds exhibit antimicrobial (antibacterial, antifungal, antiamoebic, antimycobacterial), anti-inflammatory, analgesic, antidepressant, and anticancer activities. Further pharmacological impacts include action as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral activity, MAO-inhibitory, antinociceptive activity, insecticidal, hypotensive, nitric oxide synthase inhibitor, antioxidant, steroidal, and antidiabetic properties. They also affect ACAT inhibition, urotensin II and somatostatin-5 receptors, TGF-β signal transduction inhibitors, and neurocytotoxicity inhibitors activities. This broad spectrum of biological activities underscores the potential of pyrazoline derivatives in therapeutic applications (Shaaban, Mayhoub, & Farag, 2012).
Anticancer Potential of Pyrazolines : Pyrazoline derivatives have shown significant promise in anticancer research. Their structure, an electron-rich nitrogen carrier, combines exciting electronic properties with potential for dynamic applications in combating cancer. The synthesis of pyrazoline derivatives has been explored for their biological activity, particularly in anticancer activity, making the pyrazoline moiety a focal point for researchers aiming to develop novel anticancer agents (Ray et al., 2022).
Organometallic Chemistry and Catalysis
Hydridotris(Pyrazolyl)Borato Complexes : The chemistry of tris(pyrazolyl)borato complexes of Group 5 metals, including vanadium, niobium, and tantalum, has been studied for its potential in organometallic chemistry. These complexes have been investigated primarily to model interactions occurring in metalloproteins, such as bromoperoxidase. The advances in this area indicate a rich and promising field of organometallic chemistry that awaits further exploration (Etienne, 1996).
Multicomponent Synthesis of Biologically Active Molecules
Multicomponent Reactions (MCRs) : The synthesis of biologically active molecules containing the pyrazole moiety through multicomponent reactions (MCRs) highlights the efficiency and versatility of pyrazoles in drug discovery. MCRs facilitate the creation of compounds with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory properties, showcasing the pyrazole ring's centrality in developing new therapeutic agents (Becerra, Abonía, & Castillo, 2022).
Wirkmechanismus
Target of Action
It is known that pyrazole derivatives can bind with high affinity to multiple receptors , suggesting that 4-bromo-5-propyl-1H-pyrazole may also interact with various biological targets.
Mode of Action
It is known that 4-substituted pyrazoles can act as inhibitors of certain enzymes, such as liver alcohol dehydrogenase . Therefore, it is possible that this compound may interact with its targets in a similar manner, leading to changes in their activity.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biological activities , suggesting that this compound may also influence multiple biochemical pathways and their downstream effects.
Result of Action
It is known that 4-bromopyrazole can inhibit oxidative phosphorylation and atp exchange reactions , suggesting that this compound may have similar effects.
Action Environment
It is known that the suzuki–miyaura coupling reaction, which is often used in the synthesis of pyrazole derivatives, is exceptionally mild and functional group tolerant . This suggests that this compound may also exhibit stability under a variety of environmental conditions.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-5-propyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-2-3-6-5(7)4-8-9-6/h4H,2-3H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFOOCAHEGPJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60061-61-2 |
Source


|
| Record name | 4-bromo-5-propyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

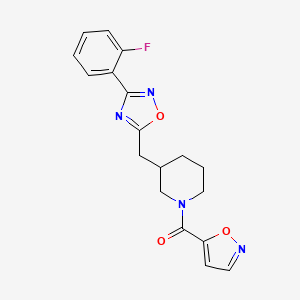
![N'-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2576332.png)
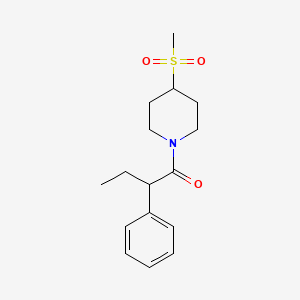
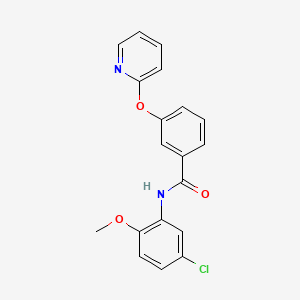

![2-[2-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B2576338.png)
![N-(4-ethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2576340.png)
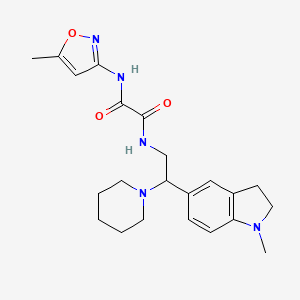
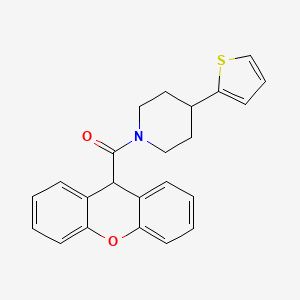
![1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2576343.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2576344.png)
